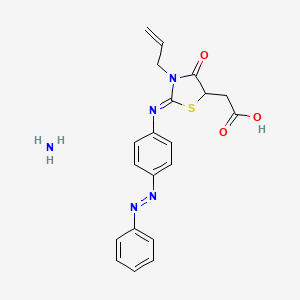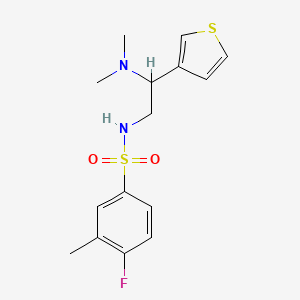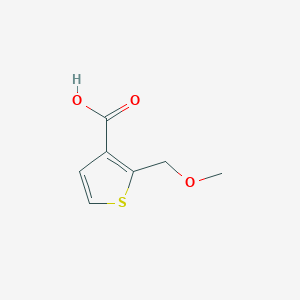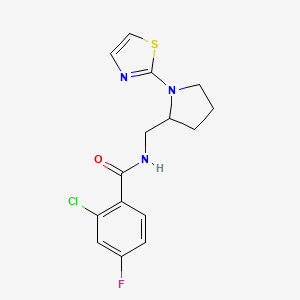
2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thiazolidinone ring, which is a five-membered ring containing nitrogen and sulfur atoms . Thiazolidinones and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound has a thiazolidinone ring, an imino group, and a phenyldiazenyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Thiazolidinones can undergo various chemical reactions depending on the substituents present on the ring. They can participate in reactions like oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the thiazolidinone ring could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structures
Research on derivatives of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one, a closely related compound, has shown that these molecules can be obtained by oxidation reactions and have distinct molecular and crystal structures, as demonstrated through X-ray structure analysis. The analysis revealed pronounced deviations from planarity in the thiadiazolidine rings, highlighting the structural uniqueness of these derivatives (Schuckmann et al., 1978).
Synthesis and Reactions
The synthesis and reaction studies of thiazolidinone derivatives have been a focal point of research. For example, the formation of imidazolidine derivatives from reactions with allyl and phenyl isothiocyanates has been explored, providing insights into new methods for synthesizing esters of 1-substituted thiazolidinyl acetic acids (Bremanis et al., 1987). Additionally, the efficient preparation of compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid underscores the potential of these molecules as chemical modifiers, with their stereochemical structures confirmed via X-ray crystallography (Kanai et al., 1993).
Spectroscopic Investigations
Spectroscopic studies have played a crucial role in understanding the structure and behavior of thiazolidinone derivatives. For instance, the investigation of arylazo derivatives of thiazolidin-4-one revealed the existence of different tautomeric forms, which was determined through IR and UV spectroscopy (Chizhevskaya et al., 1969).
Biological Activities
The potential biological activities of thiazolidinone derivatives have been a significant area of research. Studies have evaluated these compounds for anti-inflammatory, antifibrotic, and anticancer activities. For example, a series of novel derivatives showed promising anti-inflammatory activity in both in vitro and in vivo models, highlighting their potential as therapeutic agents (Nikalje et al., 2015). Another study focused on the antifibrotic and anticancer action of amino/iminothiazolidinones, identifying several compounds with significant activity levels, further confirming the diverse biological potential of these molecules (Kaminskyy et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azane;2-[4-oxo-2-(4-phenyldiazenylphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S.H3N/c1-2-12-24-19(27)17(13-18(25)26)28-20(24)21-14-8-10-16(11-9-14)23-22-15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2,(H,25,26);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBENHMRDTCFONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)CC(=O)O.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)

![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)

![N-(4-Ethoxyphenyl)-5,8-dimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2738539.png)
![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)
![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)
![N-(4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2738543.png)
![1-[(4-fluorophenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2738546.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2738548.png)